molecular formula C8H7NO3 B1312717 6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 53412-38-7

6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one

Numéro de catalogue: B1312717
Numéro CAS: 53412-38-7
Poids moléculaire: 165.15 g/mol
Clé InChI: LHKBWBHDGQXLDH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a benzoxazine ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one can be achieved through several methods. One common approach involves the Rh-catalyzed asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[B][1,4]oxazin-3(4H)-ylidene)acetate esters . This method yields chiral dihydrobenzoxazinones with high conversion rates and excellent enantiomeric excess.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, are likely applied to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into its reduced form, potentially altering its chemical properties.

    Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur ylides for catalyst-free annulations and various oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sulfur ylides can yield 1,2-dihydroquinolines .

Applications De Recherche Scientifique

Overview

6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic organic compound characterized by its unique benzoxazine ring structure. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and industry. Its molecular formula is C10H9NO3C_{10}H_9NO_3, with a molecular weight of approximately 179.19 g/mol.

Chemistry

This compound serves as a crucial building block in the synthesis of more complex molecules. Its structural properties allow for various chemical transformations, making it valuable in synthetic organic chemistry. The compound can undergo oxidation, reduction, and substitution reactions, facilitating the development of diverse derivatives for further research and application.

Biology

The compound's structure enables it to interact with biological molecules, influencing their function and activity. Notably, recent studies have identified its role as a selective inhibitor of cyclin-dependent kinase 9 (CDK9), which is crucial for regulating transcription and cell proliferation. This inhibition leads to:

  • Reduced Mcl-1 Expression : Mcl-1 is an anti-apoptotic protein; its downregulation promotes apoptosis in cancer cells.
  • Induction of Apoptosis : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in phosphorylated RNA polymerase II (p-Ser2-RNAPII), Mcl-1, and c-Myc levels in leukemia cells .

Antitumor Activity

In vivo studies using xenograft models have shown significant antitumor efficacy with intermittent dosing of this compound. The results suggest that this compound could be a viable option for treating hematologic malignancies due to its selective transient inhibition of CDK9 .

Antiplatelet Activity

Research has indicated that derivatives of this compound exhibit significant inhibition of ADP-induced platelet aggregation, suggesting potential cardiovascular benefits. The most potent derivative showed an IC50 value of approximately 10.14 μmol/L, indicating its effectiveness compared to standard antiplatelet drugs .

Case Studies

Recent studies have focused on synthesizing derivatives of this compound to explore their biological activities:

  • CDK9 Inhibition : A study identified a derivative (32k) as a selective CDK9 inhibitor suitable for intravenous administration. Short-term treatment resulted in significant antitumor efficacy in xenograft models derived from hematologic tumors .
  • Antiplatelet Activity : Another investigation synthesized several derivatives that inhibited platelet aggregation effectively, indicating potential therapeutic use in cardiovascular diseases .

Mécanisme D'action

The mechanism of action of 6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one involves its interaction with molecular targets, such as enzymes or receptors. For instance, it can inhibit histone deacetylases, leading to changes in gene expression and potential anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one is unique due to its specific hydroxyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties.

Activité Biologique

6-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one, also known as 6-Hydroxy-4H-1,4-benzoxazin-3-one (CAS No. 53412-38-7), is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

PropertyValue
Molecular FormulaC8H7NO3
Molar Mass165.15 g/mol
Melting Point267-270 °C
Density1.396 g/cm³
pKa9.61

1. Anticancer Activity

Research has identified this compound derivatives as potent inhibitors of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription and cell cycle progression. A study demonstrated that specific derivatives led to apoptosis in hematologic malignancies by decreasing the phosphorylation of RNA polymerase II and the expression of anti-apoptotic proteins like Mcl-1 and c-Myc .

Key Findings:

  • Compound 32k : Showed significant in vivo antitumor efficacy in xenograft models of hematological tumors with intermittent dosing.
  • Mechanism : Induced apoptosis through CDK9 inhibition, leading to reduced cell proliferation in cancer cell lines .

2. Antimicrobial Activity

This compound has been reported to exhibit antimicrobial properties against various pathogens. It acts as a plant secondary metabolite found in grasses, contributing to insect resistance and antibacterial activity .

Research Insights:

  • Exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria.
  • Potential applications in agricultural settings as a natural pesticide.

3. PI3K Inhibition

Another area of interest is the compound's ability to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is often dysregulated in cancer. A study synthesized several derivatives and evaluated their antiproliferative activities against cancer cell lines such as HCT-116 and MDA-MB-231. The most potent derivative showed a dose-dependent decrease in phospho-Akt levels .

Highlights:

  • Compound 7f : Demonstrated strong antiproliferative activity and was identified as a PI3Kα inhibitor.
  • Mechanistic studies revealed key hydrogen bonding interactions with the PI3K enzyme, suggesting a targeted approach for cancer therapy.

Case Study 1: Hematologic Malignancies

In a preclinical study involving xenograft models, treatment with CDK9 inhibitors derived from this compound resulted in significant tumor regression. The study emphasized the compound's potential as a therapeutic agent for leukemia and lymphoma .

Case Study 2: Antimicrobial Efficacy

Field trials utilizing formulations containing this compound demonstrated effective control of bacterial infections in crops, supporting its application as a biopesticide. The results indicated reduced pathogen load and improved plant health .

Propriétés

IUPAC Name

6-hydroxy-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-5-1-2-7-6(3-5)9-8(11)4-12-7/h1-3,10H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKBWBHDGQXLDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464008
Record name 6-HYDROXY-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53412-38-7
Record name 6-HYDROXY-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53412-38-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

30% sodium methoxide in methanol (18.4 g, 0.075 mole) was added under stirring to the 2-(α-chloroacetamido)-hydroquinone (13.4 g, 0.075 mole) in dimethylformamide (DMF 10 ml). The resulting solution was poured into water (150 ml) and the separated solid was Coupler (1) (9 g, 73%).
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
[Compound]
Name
( 1 )
Quantity
9 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Sodium hydride (60%) (1.6 g, 39.68 mmol) was added to a THF solution of compound 47 (2.5 g, 12.4 mmol) at 0° C. The reaction mixture was warmed to room temperature and left for 12 h. Excess sodium hydride was destroyed by careful addition of ice-water. The crude reaction mixture was acidified by the addition 1M HCl. The reaction mixture was extracted in EtOAc (6×50 ml). Solvent was evaporated to yield a brownish solid which was used for the next step without further purification. Yield=1.61 g. (78%). 1H NMR (dmso-d6): 10.5 (s, 1H), 9.14 (s, 1H), 6.71 (d, 1H, J=8.86 Hz), 6.34 (d, 1H, J=2.73 Hz), 6.26 (dd, 1H, J=8.83 and 2.62 Hz), 4.41 (s, 1H). 13C NMR (dmso-d6): 166.1, 153.2, 136.5, 128.5, 117.2, 109.8, 103.5, 67.5. ES-HRMS [M+H]+ 166.0500. Calcd for (C8H8NO3): 166.0478.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one
Reactant of Route 3
Reactant of Route 3
6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one
Reactant of Route 4
Reactant of Route 4
6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one
Reactant of Route 5
Reactant of Route 5
6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one
Reactant of Route 6
Reactant of Route 6
6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.